5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine
Description
The compound 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine, commonly known as ceritinib, is a therapeutic agent classified as a tyrosine kinase inhibitor targeting anaplastic lymphoma kinase (ALK). Its molecular formula is C₂₈H₃₆ClN₅O₃S, with a molar mass of 558.1 g/mol . Ceritinib is clinically approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) due to its ability to disrupt ALK-mediated signaling pathways critical for tumor survival .
Structurally, ceritinib features a pyrimidine-diamine core substituted with a chlorine atom at position 5, a piperidinyl group, and a propan-2-yloxy phenyl moiety. It exists in three polymorphic forms (A, B, and C), with forms A and C being anhydrous and form B a hydrate . The compound’s solubility profile aligns with the Biopharmaceutics Classification System (BCS) Class IV, indicating low solubility and permeability .
Properties
Molecular Formula |
C19H26ClN5O |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H26ClN5O/c1-11(2)26-17-9-14(13-4-6-22-7-5-13)12(3)8-16(17)24-19-23-10-15(20)18(21)25-19/h8-11,13,22H,4-7H2,1-3H3,(H3,21,23,24,25) |
InChI Key |
MFLTXQYKSQHVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2,4-dichloropyrimidine with 5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of catalysts and alternative solvents may be explored to further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in a polar solvent such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A pyrimidine core
- A piperidine moiety
- Various functional groups that enhance its biological activity
Molecular Formula
The molecular formula is with a molecular weight of approximately 558.135 Da .
Medicinal Chemistry
Ceritinib is primarily investigated for its role as an anaplastic lymphoma kinase (ALK) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive. The drug's mechanism involves binding to the active site of the ALK enzyme, inhibiting its activity and thus blocking pathways that promote cancer cell proliferation .
Biological Studies
Research has focused on the interactions of Ceritinib with various biological macromolecules. Studies indicate that it can induce apoptosis in cancer cells through its inhibition of ALK and potentially other kinases involved in tumor growth .
Pharmaceutical Development
Ceritinib has been formulated into various pharmaceutical compositions aimed at enhancing bioavailability and therapeutic efficacy. Its polymorphic forms have been studied to optimize solubility and stability, which are crucial for effective drug delivery .
Case Study 1: Clinical Trials for NSCLC Treatment
Ceritinib has undergone extensive clinical trials demonstrating its efficacy in treating patients with ALK-positive NSCLC. In one pivotal trial, patients showed significant tumor reduction rates and improved progression-free survival when treated with Ceritinib compared to traditional chemotherapy .
Case Study 2: Comparative Efficacy Studies
Comparative studies between Ceritinib and other ALK inhibitors like Crizotinib have shown that Ceritinib offers superior efficacy in certain patient populations, particularly those who have developed resistance to Crizotinib therapy .
Synthesis and Production
The industrial synthesis of Ceritinib involves multi-step reactions starting from simpler precursors. Techniques such as continuous flow reactors are employed to enhance yield and reduce production costs. The use of specific solvents and reaction conditions is optimized for large-scale production .
Analytical Chemistry
Ceritinib serves as a reference compound in analytical chemistry for developing new assays aimed at detecting ALK activity in various biological samples. Its unique structure allows it to be used as a benchmark for evaluating the potency of new inhibitors .
Mechanism of Action
The mechanism of action of 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-Diamine Derivatives
Ceritinib belongs to a broader class of pyrimidine-diamine derivatives, many of which are kinase inhibitors. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Key Observations :
- Halogen Substitution : Ceritinib’s 5-chloro group enhances target binding affinity compared to bromo-substituted analogues (e.g., compound in ), which are less explored clinically.
- Piperidine vs. Pyrrolo-Pyrimidine Cores : Ceritinib’s piperidine and pyrimidine-diamine scaffold optimizes ALK selectivity, whereas pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) target broader tyrosine kinases (e.g., EGFR, VEGFR).
- Solubility Modifiers : The propan-2-ylsulfonylphenyl group in ceritinib improves solubility compared to methoxy- or alkyl-substituted derivatives (e.g., ), though its BCS Class IV status still necessitates formulation optimization .
Pharmacokinetic and Polymorphic Comparisons
Key Findings :
- Ceritinib’s Form A exhibits superior bioavailability and thermal stability compared to Form B, attributed to its crystalline lattice arrangement .
- Derivatives like the compound in lack polar groups (e.g., sulfonyl), resulting in lower aqueous solubility, whereas ceritinib’s propan-2-ylsulfonylphenyl group mitigates this issue .
Research and Clinical Implications
- Efficacy : Ceritinib demonstrates a progression-free survival (PFS) of 16.6 months in ALK-positive NSCLC patients, outperforming earlier pyrimidine-based kinase inhibitors like crizotinib .
- Resistance Profile : Unlike 5-bromo or methoxy-substituted analogues (e.g., ), ceritinib retains activity against crizotinib-resistant ALK mutations (e.g., L1196M) .
- Synthetic Challenges : Ceritinib’s synthesis requires precise control of solvent systems (e.g., tetrahydrofuran) to isolate polymorph Form A, unlike simpler derivatives synthesized in toluene or dioxane .
Biological Activity
5-Chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring
- A piperidine moiety
- Substituents such as chlorine and alkoxy groups
This unique combination enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : It has been identified as an inhibitor of the anaplastic lymphoma kinase (ALK), which plays a crucial role in cancer cell proliferation and survival .
- Anticancer Activity : The compound shows promise as a multikinase inhibitor, particularly targeting the vascular endothelial growth factor receptor (VEGFR), which is essential for tumor angiogenesis .
- Antimicrobial Properties : Related compounds have demonstrated antibacterial effects against various strains, indicating potential applications in treating infections .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Studies : Research has shown that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor growth in vitro and in vivo models. For instance, the compound's ability to inhibit VEGFR has been compared to established drugs like sunitinib .
- Antimicrobial Activity : A study evaluating various piperidine derivatives found that those containing similar functional groups exhibited strong antibacterial activity against common pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. .
- Binding Studies : Bovine serum albumin (BSA) binding studies indicate that the compound may interact favorably with plasma proteins, potentially influencing its pharmacokinetics and bioavailability .
Q & A
Q. What are the key synthetic routes for 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)pyrimidine-2,4-diamine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the free base form can be synthesized by dissolving intermediates in 1.0 N HCl at 30–40°C, followed by crystallization under controlled pH and temperature conditions . Key steps include:
- Piperidine Substitution : Optimizing stoichiometry of piperidin-4-yl intermediates to avoid side reactions.
- Coupling Reactions : Using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aryl groups.
- Purification : Chromatography or recrystallization in solvents like ethanol/water mixtures to achieve >95% purity (HPLC) .
Reaction monitoring via TLC/HPLC and adjusting solvent polarity (e.g., DMF vs. DMSO) improves yield and purity .
Q. How is the compound structurally characterized to confirm its identity?
Characterization involves:
- X-ray Diffraction (XRD) : To resolve crystal packing and hydrogen-bonding patterns (e.g., Form A vs. Form B polymorphs) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for piperidine protons (δ 1.5–3.0 ppm) and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 557.22 for [M+H]⁺) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, with Form B showing a decomposition onset at 220°C .
Q. What are the solubility and stability profiles under different storage conditions?
- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (25 mg/mL). Stability is pH-dependent, with optimal storage at -20°C in inert atmospheres to prevent hydrolysis of the sulfonyl group .
- Light Sensitivity : Degradation observed under UV light (λ >300 nm), requiring amber vials for long-term storage .
Advanced Research Questions
Q. How do polymorphic forms (e.g., Form A vs. Form B) affect pharmacological properties, and how are they selectively synthesized?
Q. What strategies are used to resolve contradictions in biological activity data across studies?
Discrepancies in kinase inhibition (e.g., FAK vs. IGF-1R selectivity) may arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 1 μM vs. 10 μM) affecting IC₅₀ values. Standardize using Z′-factor validated assays .
- Metabolite Interference : Hepatic metabolites (e.g., N-oxide derivatives) may exhibit off-target activity. Use LC-MS to quantify metabolites in in vitro assays .
- Cell Line Variability : Test across multiple lines (e.g., HCT-116 vs. HEK293) to account for receptor expression differences .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
Q. What analytical methods are used to identify and quantify synthetic impurities?
- HPLC-MS : Detect impurities >0.1% using C18 columns (gradient: 10–90% acetonitrile/0.1% formic acid) .
- Common Impurities :
- Des-chloro Byproduct : Formed via reductive dehalogenation (retention time 8.2 min vs. 10.5 min for parent compound) .
- Oxidized Piperidine : Identified by m/z 573.23 ([M+O+H]⁺) .
Methodological Guidance
Q. How to design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK/PD) relationships?
- Dosing Regimens : Use staggered oral (10–50 mg/kg) and IV (5 mg/kg) doses in Sprague-Dawley rats.
- Sampling : Collect plasma at 0.5, 2, 6, 12, and 24 h post-dose. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound reveals high liver and kidney accumulation .
Q. What computational tools predict binding modes to kinases like FAK and ZAP-70?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
